1,10-Phenanthroline-2-boronic acid
Description
1,10-Phenanthroline-2-boronic acid is a chemical compound with the molecular formula C12H9BN2O2 . It is a heterocyclic organic compound that forms complexes with metal ions . These complexes have wide applications in biochemistry, catalysis, and analytical chemistry .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2-boronic acid is characterized by an average mass of 224.023 Da and a monoisotopic mass of 224.075714 Da .
Chemical Reactions Analysis
1,10-Phenanthroline-2-boronic acid has been found to react with Fe2+ to form a characteristic orange-colored complex . The intensity of color development is directly proportional to the amount of Fe2+ in the sample .
Physical And Chemical Properties Analysis
1,10-Phenanthroline-2-boronic acid has a molecular formula of C12H9BN2O2, an average mass of 224.023 Da, and a monoisotopic mass of 224.075714 Da .
Future Directions
Boronic acids, including 1,10-Phenanthroline-2-boronic acid, are increasingly being utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on exploring novel chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
1,10-phenanthrolin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BN2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSZIDVJZOSKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=C(C=C1)C=CC3=C2N=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681900 | |
Record name | 1,10-Phenanthrolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2-boronic acid | |
CAS RN |
1009112-34-8 | |
Record name | 1,10-Phenanthrolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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